tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate
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Overview
Description
tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a fluorinated hydroxyalkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated hydroxyalkyl precursor. One common method includes the use of a fluorinated alcohol, such as 2-fluoro-3-hydroxy-2-methylpropanol, which reacts with tert-butyl isocyanate under controlled conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in a variety of substituted carbamates.
Scientific Research Applications
tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential pharmacological properties, including as a prodrug or a protective group in drug design.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the carbamate group can act as a protective moiety, modulating the compound’s reactivity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-fluoroethyl)carbamate
- tert-butyl N-(3-hydroxypropyl)carbamate
Uniqueness
tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is unique due to the presence of both a fluorine atom and a hydroxy group on the same carbon chain. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1781642-19-0 |
---|---|
Molecular Formula |
C9H18FNO3 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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